Welcome to the BenchChem Online Store!
molecular formula C16H10O5 B1301137 (2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 32396-84-2

(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No. B1301137
M. Wt: 282.25 g/mol
InChI Key: VDONNSGYFLFOCD-UUASQNMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06143779

Procedure details

After 6-hydroxy-2-piperonylidene-3(2H)-benzofuranone 0.5 g was dissolved in pyridine 5 ml, acetyl chloride 0.2 ml was added, and the mixture was refluxed for two hours. The reaction mixture was cooled to room temperature, ethyl acetate 50 ml was added, and the mixture was washed with 2N-hydrochloric acid 50 ml twice. After the ethyl acetate solution was dehydrated with anhydrous magnesium sulfate, it was concentrated under reduced pressure. The crude extract was fractionated by silica gel column chromatography (silica gel: 50 g, eluted with solvent 500 ml of hexane:ethyl acetate=1:1) and the fraction was concentrated to dryness at a temperature of 40° C. under reduced pressure to obtain crystals. The crystals were filtered and dried on phosphorous pentoxide at a temperature of 60° C. for four hours under reduced pressure to obtain the desired compound 539.5 mg.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:21]=[CH:20][C:5]2[C:6](=[O:19])[C:7](=[CH:9][C:10]3[CH:18]=[CH:17][C:16]4[O:15][CH2:14][O:13][C:12]=4[CH:11]=3)[O:8][C:4]=2[CH:3]=1.[C:22](Cl)(=[O:24])[CH3:23].C(OCC)(=O)C>N1C=CC=CC=1>[C:22]([O:1][C:2]1[CH:21]=[CH:20][C:5]2[C:6](=[O:19])[C:7](=[CH:9][C:10]3[CH:18]=[CH:17][C:16]4[O:15][CH2:14][O:13][C:12]=4[CH:11]=3)[O:8][C:4]=2[CH:3]=1)(=[O:24])[CH3:23]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC1=CC2=C(C(C(O2)=CC2=CC=3OCOC3C=C2)=O)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for two hours
Duration
2 h
WASH
Type
WASH
Details
the mixture was washed with 2N-hydrochloric acid 50 ml twice
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The crude extract
WASH
Type
WASH
Details
was fractionated by silica gel column chromatography (silica gel: 50 g, eluted with solvent 500 ml of hexane:ethyl acetate=1:1)
CONCENTRATION
Type
CONCENTRATION
Details
the fraction was concentrated to dryness at a temperature of 40° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain crystals
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried on phosphorous pentoxide at a temperature of 60° C. for four hours under reduced pressure
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC2=C(C(C(O2)=CC2=CC=3OCOC3C=C2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 539.5 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.